molecular formula C15H24O4 B12622887 Diethyl 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylate CAS No. 919356-38-0

Diethyl 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylate

Cat. No.: B12622887
CAS No.: 919356-38-0
M. Wt: 268.35 g/mol
InChI Key: DGVBGUFVEMTCIM-UHFFFAOYSA-N
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Description

Diethyl 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylate is an organic compound with the molecular formula C15H24O4. It is a derivative of cyclohexene and contains two ester functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylate typically involves the esterification of 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Diethyl 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylate involves its interaction with specific molecular targets and pathways The ester functional groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems

Comparison with Similar Compounds

Similar Compounds

    Diethyl 3,5,5-trimethylcyclohexane-1,1-dicarboxylate: Similar structure but lacks the double bond in the cyclohexene ring.

    Diethyl 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylate: Contains similar ester functional groups but differs in the position of the double bond.

Uniqueness

This compound is unique due to the presence of both ester groups and a double bond in the cyclohexene ring

Properties

CAS No.

919356-38-0

Molecular Formula

C15H24O4

Molecular Weight

268.35 g/mol

IUPAC Name

diethyl 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylate

InChI

InChI=1S/C15H24O4/c1-6-18-12(16)15(13(17)19-7-2)9-11(3)8-14(4,5)10-15/h9H,6-8,10H2,1-5H3

InChI Key

DGVBGUFVEMTCIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(CC(=C1)C)(C)C)C(=O)OCC

Origin of Product

United States

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